molecular formula C8H8N2O3 B3089219 (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1190392-22-3

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B3089219
CAS No.: 1190392-22-3
M. Wt: 180.16 g/mol
InChI Key: VBGNTNJINOCQNQ-YFKPBYRVSA-N
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Description

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS 1190392-22-3) is a chiral pyrrolopyrimidine derivative with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . It serves as a critical intermediate in synthesizing vibegron, a β₃-adrenergic receptor agonist approved for treating overactive bladder (OAB) . The compound’s stereochemistry (S-configuration at position 6) is essential for its biological activity, as it enables selective binding to the β₃ receptor .

Key physicochemical properties include:

  • Density: 1.6 ± 0.1 g/cm³ (calculated)
  • Boiling Point: 392.2 ± 44.0 °C (predicted)
  • pKa: 2.72 ± 0.20 (predicted for the carboxylic acid group) .

It is typically stored under dry, room-temperature conditions to maintain stability . Safety data indicate hazards such as skin irritation (H315), eye damage (H318), and toxicity upon inhalation (H332) .

Properties

IUPAC Name

(6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7/h3-5H,1-2H2,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNTNJINOCQNQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC=CC(=O)N2[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes, which are essential for the production of prostaglandins and thromboxanes . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is highlighted through comparisons with enantiomers, derivatives, and related impurities:

Table 1: Key Compounds for Comparison

Compound Name CAS No. Molecular Formula Role/Application Key Differences
This compound 1190392-22-3 C₈H₈N₂O₃ Active intermediate in vibegron synthesis Chiral (S)-configuration critical for β₃ receptor activity.
(R)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid 1190392-22-3 (enantiomer) C₈H₈N₂O₃ Pharmacologically inactive enantiomer Opposite stereochemistry at position 6; lacks therapeutic efficacy.
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (racemic) 1369766-03-9 C₈H₈N₂O₃ Vibegron Impurity 6 Racemic mixture; no stereochemical preference. Predicted density: 1.61 g/cm³.
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate 1190392-23-4 C₉H₁₀N₂O₃ Ester derivative for synthetic intermediates Methyl ester protects carboxylic acid; used in lab-scale synthesis.
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate 1421271-01-3 C₈H₇N₂NaO₃ Salt form for improved solubility Sodium salt enhances aqueous solubility for formulation.

Key Findings :

Stereochemical Specificity : The (S)-enantiomer is indispensable for vibegron’s therapeutic action, while the (R)-enantiomer is inactive .

Functional Group Modifications :

  • The methyl ester derivative (CAS 1190392-23-4) is a synthetic precursor, offering better solubility in organic solvents during synthesis .
  • The sodium salt (CAS 1421271-01-3) improves water solubility, facilitating drug formulation .

Impurity Profile : The racemic form (CAS 1369766-03-9) is a process-related impurity in vibegron production, requiring strict control to ensure final product purity .

Research and Industrial Relevance

  • Therapeutic Applications : The (S)-enantiomer’s role in vibegron underscores its importance in OAB treatment, with clinical trials demonstrating efficacy in reducing urinary frequency .
  • Synthetic Utility : Methyl ester and sodium salt derivatives are pivotal in optimizing synthetic routes and formulations .
  • Quality Control : Monitoring racemic impurities (e.g., CAS 1369766-03-9) ensures compliance with pharmaceutical standards .

Biological Activity

(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 1190392-22-3

The compound features a fused ring structure that enhances its interaction with biological targets. Its unique composition allows it to participate in various chemical reactions, including oxidation and reduction processes .

The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of biological pathways. Notably:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain responses.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown efficacy against HeLa and HCT116 cells .

In Vitro Studies

  • Anticancer Properties :
    • A study demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines. The IC50 values indicated significant potency against tumor growth .
  • Enzyme Inhibition :
    • Research indicated that this compound could serve as a selective inhibitor of specific kinases involved in cancer progression. For example, it showed promising results against cyclin-dependent kinases (CDK2 and CDK9) with IC50 values of 0.36 µM and 1.8 µM respectively .

Case Studies

A notable case study involved the synthesis and evaluation of this compound as a potential therapeutic agent for thrombotic disorders. The compound was designed to selectively inhibit thrombin without the risks associated with traditional anticoagulants like heparin .

Comparative Analysis

The table below compares this compound with similar heterocyclic compounds:

Compound NameStructure TypeBiological ActivityKey Applications
This compoundPyrimidine DerivativeAnticancer; Enzyme InhibitorCancer Therapy; Thrombin Inhibition
PyridazineHeterocyclicAntimicrobial; AntiviralAntibiotics; Antiviral Drugs
PyrazineHeterocyclicAntioxidant; Anti-inflammatoryFood Additives; Pharmaceuticals

Q & A

Q. What are the key synthetic routes for (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid?

The compound is typically synthesized via cyclization reactions involving pyrrolidine and pyrimidine precursors. A common approach involves the condensation of (S)-configured intermediates, such as methyl (S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate, followed by oxidation and hydrolysis steps to yield the carboxylic acid moiety. Chiral resolution techniques (e.g., chromatography or enzymatic methods) are critical to maintaining stereochemical integrity .

Q. How is the stereochemical purity of this compound validated?

Chiral HPLC and polarimetry are standard methods for assessing enantiomeric excess. For example, reversed-phase HPLC using chiral columns (e.g., CHIRALPAK® AD-H) with mobile phases like hexane/isopropanol can resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents or Mosher’s acid derivatives may also confirm configuration .

Q. What stability considerations are critical for handling this compound?

The compound is hygroscopic and sensitive to light and heat. Storage under inert gas (e.g., argon) at –20°C in desiccated conditions is recommended. Stability studies using accelerated thermal degradation (40°C/75% RH) and HPLC monitoring reveal decomposition products, including lactam ring-opening derivatives and oxidation byproducts .

Q. Which analytical techniques are used for structural characterization?

  • Mass spectrometry (HRMS/ESI): Confirms molecular weight (C₈H₈N₂O₃, MW 180.16) .
  • FT-IR: Identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and carboxylic acid (O–H) at ~2500–3300 cm⁻¹ .
  • ¹H/¹³C NMR: Key signals include δ 4.2–4.5 ppm (pyrrolidine protons) and δ 175–180 ppm (carboxylic acid carbon) .

Advanced Research Questions

Q. How does the (S)-configuration influence biological activity in drug development?

The (S)-enantiomer is a key intermediate in vibegron synthesis, a β3-adrenergic receptor agonist for overactive bladder. The stereochemistry at C6 affects binding affinity to the receptor; inversion to the (R)-form reduces potency by >100-fold. Computational docking studies suggest the (S)-configuration optimizes hydrogen bonding with Thr307 and Tyr308 residues in the receptor .

Q. What challenges arise in scaling up synthesis, and how are they resolved?

  • Low yields in cyclization steps: Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves reaction efficiency.
  • Racemization risk: Use of mild bases (e.g., NaHCO₃) instead of strong bases minimizes epimerization during hydrolysis .
  • Purification: Preparative HPLC or crystallization from ethanol/water mixtures enhances purity (>98%) .

Q. How are contradictory data on pKa and solubility reconciled?

Reported pKa values vary (2.72 ± 0.20 vs. 3.1), likely due to solvent effects (aqueous vs. cosolvent systems). Solubility in water is poor (<1 mg/mL), but dimethylacetamide (DMA) or PEG-400 enhances solubility for in vitro assays. Molecular dynamics simulations correlate low solubility with strong intramolecular H-bonding in the crystalline lattice .

Q. What metabolic pathways are relevant in preclinical studies?

In hepatic microsome assays, the compound undergoes Phase I metabolism via CYP3A4-mediated oxidation of the pyrrolidine ring, forming hydroxylated metabolites. Phase II conjugation (glucuronidation) occurs at the carboxylic acid group. Stability in plasma is moderate (t₁/₂ ~2–4 hours), necessitating prodrug strategies for therapeutic applications .

Q. How are impurities controlled during synthesis?

Common impurities include:

  • Des-carboxy analog (4-oxo-pyrrolopyrimidine): Controlled via reaction stoichiometry (excess carboxylic acid precursor).
  • Diastereomers: Mitigated by chiral column purification.
  • Residual solvents (e.g., DMF): Monitored via GC-MS with limits <500 ppm .

Q. What computational tools predict its physicochemical properties?

  • ClogP: Predicted ~0.5 (experimental ~0.55), indicating moderate hydrophilicity.
  • Molecular dynamics (MD): Simulates conformational stability of the lactam ring in aqueous environments.
  • DFT calculations: Identify electron-deficient regions for electrophilic substitution reactions .

Methodological Notes

  • Experimental validation: Cross-validate spectral data with reference standards (e.g., CAS 1190392-22-3) .
  • Safety protocols: Adhere to GHS hazard codes (H315/H319 for skin/eye irritation; P280/P305+P351+P338 for handling) .
  • Data reproducibility: Use QC checklists (e.g., USP guidelines) for batch-to-batch consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid

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